molecular formula C10H11Cl B2866677 1-ALLYL-3-CHLORO-2-METHYLBENZENE CAS No. 149553-92-4

1-ALLYL-3-CHLORO-2-METHYLBENZENE

Cat. No.: B2866677
CAS No.: 149553-92-4
M. Wt: 166.65
InChI Key: YRLIBEBJLMFTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ALLYL-3-CHLORO-2-METHYLBENZENE is an organic compound characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ALLYL-3-CHLORO-2-METHYLBENZENE can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-ALLYL-3-CHLORO-2-METHYLBENZENE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often employ reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-ALLYL-3-CHLORO-2-METHYLBENZENE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ALLYL-3-CHLORO-2-METHYLBENZENE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby altering their function and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-2-methyl-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-3-5-9-6-4-7-10(11)8(9)2/h3-4,6-7H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLIBEBJLMFTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

158 g of vanadium trichloride are dissolved in 800 ml of dichloromethane, and 500 ml of a solution of 1 mol of 2-methyl-3-chlorophenylmagnesium chloride in THF are added at 25° C. Stirring is carried out for 0.5 hour, after which 121 g of allyl bromide are added dropwise, stirring is effected for 10 hours at 25° C. and the mixture is then refluxed for 6 hours. The resulting reaction mixture is poured into 2 l of saturated, aqueous sodium bicarbonate solution and then extracted with methyl tertbutyl ether. 70.9 g of 1-chloro-2-methyl-3-prop-2-enylbenzene (bp. 78° C./1 mbar) are obtained by distillation.
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step One
Name
2-methyl-3-chlorophenylmagnesium chloride
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
158 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.